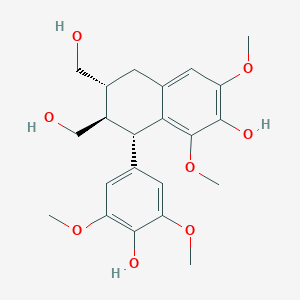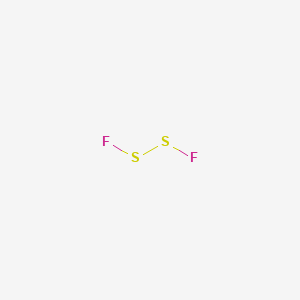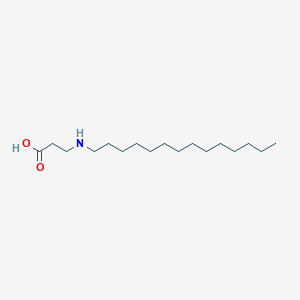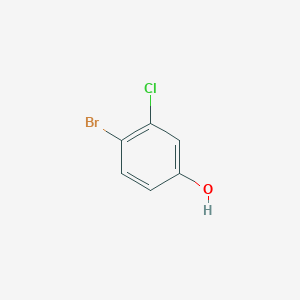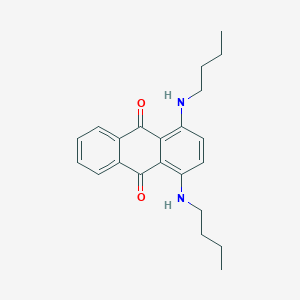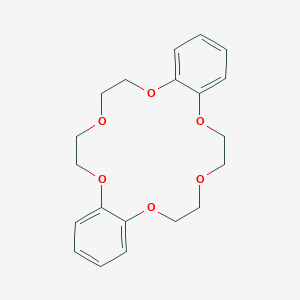
Ekatetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ekatetrone is a novel chemical compound that has gained much attention in the scientific community due to its unique properties and potential applications. It is a member of the class of compounds known as tetrazoles, which are characterized by their five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is of particular interest due to its potential as a therapeutic agent in various disease states, including cancer, inflammation, and neurodegeneration. In
Mecanismo De Acción
The mechanism of action of Ekatetrone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell growth and survival. Furthermore, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, which contribute to the development of inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to protect neurons from oxidative stress and other forms of damage, preserving their function and preventing neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ekatetrone is its versatility in various disease states. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for a variety of therapeutic applications. Additionally, this compound has been shown to have low toxicity and excellent bioavailability, making it a safe and effective treatment option.
One limitation of this compound is its relatively recent discovery, which means that there is still much to learn about its mechanism of action and potential applications. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise. Finally, there is a need for further research to determine the optimal dosage and administration of this compound in various disease states.
Direcciones Futuras
There are many future directions for research on Ekatetrone. One area of interest is the development of novel this compound derivatives with improved efficacy and specificity. Additionally, further research is needed to determine the optimal dosage and administration of this compound in various disease states. Furthermore, there is a need for clinical trials to determine the safety and efficacy of this compound in humans. Finally, there is a need for further research to elucidate the mechanism of action of this compound and its potential applications in other disease states.
Aplicaciones Científicas De Investigación
Ekatetrone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, this compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. Furthermore, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
12794-19-3 |
|---|---|
Fórmula molecular |
C19H13NO7 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
2-(10,12-dihydroxy-3,6,11-trioxo-1,4-dihydronaphtho[2,3-g]isochromen-1-yl)acetamide |
InChI |
InChI=1S/C19H13NO7/c20-12(22)6-11-14-7(5-13(23)27-11)4-9-16(18(14)25)19(26)15-8(17(9)24)2-1-3-10(15)21/h1-4,11,21,25H,5-6H2,(H2,20,22) |
Clave InChI |
QZENCFIHIPLZMU-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O |
SMILES canónico |
C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O |
Otros números CAS |
12794-19-3 |
Sinónimos |
1,8-dihydroxy-2-(1'-hydroxy-2'-carbamoyl)ethyl- 9,10-anthraquinone 3-acetic acid lactone ekatetrone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
